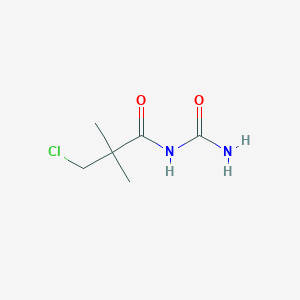
N-Carbamoyl-3-chloro-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Carbamoyl-3-chloro-2,2-dimethylpropanamide: is an organic compound with the molecular formula C₅H₁₀ClNO It is a derivative of propanamide, featuring a carbamoyl group and a chlorine atom attached to a dimethyl-substituted carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Carbamoyl-3-chloro-2,2-dimethylpropanamide typically involves the reaction of 3-chloro-2,2-dimethylpropanoic acid with a suitable carbamoylating agent. One common method is the reaction of the acid with carbamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. This involves the use of a flow reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control of reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions: N-Carbamoyl-3-chloro-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form the corresponding N-oxide or reduction to form the corresponding amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation, while reducing agents such as lithium aluminum hydride can be used for reduction.
Major Products Formed:
Substitution Reactions: The major products are substituted carbamoyl derivatives.
Hydrolysis: The major products are the corresponding amine and carboxylic acid.
Oxidation and Reduction: The major products are the N-oxide and the corresponding amine, respectively.
Scientific Research Applications
Chemistry: N-Carbamoyl-3-chloro-2,2-dimethylpropanamide is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used as a building block for the synthesis of bioactive molecules. It can be incorporated into peptides and proteins to study their structure and function.
Medicine: this compound has potential applications in medicinal chemistry. It can be used as a precursor for the synthesis of drugs that target specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be used as a cross-linking agent in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of N-Carbamoyl-3-chloro-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity. The chlorine atom can also participate in halogen bonding, which can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
N-Carbamoyl-3-chloropropanamide: Similar structure but lacks the dimethyl substitution.
N-Carbamoyl-2,2-dimethylpropanamide: Similar structure but lacks the chlorine atom.
3-Chloro-2,2-dimethylpropanamide: Similar structure but lacks the carbamoyl group.
Uniqueness: N-Carbamoyl-3-chloro-2,2-dimethylpropanamide is unique due to the presence of both the carbamoyl group and the chlorine atom on a dimethyl-substituted carbon chain. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
62721-29-3 |
|---|---|
Molecular Formula |
C6H11ClN2O2 |
Molecular Weight |
178.62 g/mol |
IUPAC Name |
N-carbamoyl-3-chloro-2,2-dimethylpropanamide |
InChI |
InChI=1S/C6H11ClN2O2/c1-6(2,3-7)4(10)9-5(8)11/h3H2,1-2H3,(H3,8,9,10,11) |
InChI Key |
OVRDVUAMHKRZMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCl)C(=O)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















